ethyl 6-bromo-2-phenyl-5-(propionyloxy)-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-phenyl-5-(propionyloxy)-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class This compound is characterized by its complex structure, which includes a bromine atom, a phenyl group, and a propionyloxy group attached to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-phenyl-5-(propionyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by esterification and propionyloxy group introduction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-phenyl-5-(propionyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Ethyl 6-bromo-2-phenyl-5-(propionyloxy)-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-phenyl-5-(propionyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 6-bromo-2-phenyl-5-(propionyloxy)-1-benzofuran-3-carboxylate include other benzofuran derivatives with different substituents, such as:
- Ethyl 6-chloro-2-phenyl-5-(propionyloxy)-1-benzofuran-3-carboxylate
- Ethyl 6-fluoro-2-phenyl-5-(propionyloxy)-1-benzofuran-3-carboxylate
- Ethyl 6-iodo-2-phenyl-5-(propionyloxy)-1-benzofuran-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-bromo-2-phenyl-5-propanoyloxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-3-17(22)25-16-10-13-15(11-14(16)21)26-19(12-8-6-5-7-9-12)18(13)20(23)24-4-2/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSYXZGSBRXUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C2C(=C1)C(=C(O2)C3=CC=CC=C3)C(=O)OCC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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